molecular formula C16H16F3N5O2 B4997701 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4997701
M. Wt: 367.33 g/mol
InChI Key: WMLUUCQFEAJUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a trifluoromethyl group and at position 6 with a 2-(3,4-dimethoxyphenyl)ethylamine moiety. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the 3,4-dimethoxyphenyl group contributes to π-π stacking interactions and solubility modulation.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O2/c1-25-11-4-3-10(9-12(11)26-2)7-8-20-13-5-6-14-21-22-15(16(17,18)19)24(14)23-13/h3-6,9H,7-8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLUUCQFEAJUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NN3C(=NN=C3C(F)(F)F)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine with structurally analogous derivatives, focusing on substituents, synthetic routes, and biological activity (where available).

Compound Name Position 3 Substituent Position 6 Substituent Key Features Biological Activity (If Reported) Reference
This compound (Target) Trifluoromethyl 2-(3,4-Dimethoxyphenyl)ethylamine High metabolic stability; enhanced solubility due to methoxy groups Potential BRD4 inhibition (inferred)
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6) Trifluoromethyl 2-(1H-Indol-3-yl)ethylamine Indole moiety for hydrophobic binding; moderate solubility BRD4 inhibitor (IC₅₀ = 120 nM)
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 7) Methyl 2-(5-Fluoro-1H-indol-3-yl)ethylamine Fluorine improves membrane permeability; lower metabolic stability BRD4 inhibitor (IC₅₀ = 450 nM)
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Compound 894067-38-0) Methyl 4-Acetamidophenyl Acetamide enhances hydrogen bonding; reduced steric bulk Not reported
(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine (CAS: 1204297-70-0) 4-Fluorophenyl 2-(Oxyethyl)amine Fluorophenyl improves target affinity; ether linkage increases flexibility Kinase inhibitor candidate

Key Observations:

Position 3 Substituents :

  • The trifluoromethyl group in the target compound confers greater metabolic stability compared to methyl (Compound 7) or ethyl (Compound 12 in ) substituents. This is attributed to the strong electron-withdrawing effect of CF₃, which resists oxidative degradation .
  • 4-Fluorophenyl (CAS: 1204297-70-0) and cyclopropyl (Compound 10 in ) substituents at position 3 enhance target selectivity but may reduce solubility due to increased hydrophobicity .

Position 6 Substituents :

  • The 2-(3,4-dimethoxyphenyl)ethylamine group in the target compound provides dual advantages: (i) methoxy groups improve water solubility via hydrogen bonding, and (ii) the ethyl linker balances flexibility and rigidity for optimal binding .
  • Indole derivatives (Compounds 6, 7, 8) exhibit strong hydrophobic interactions but suffer from rapid clearance in pharmacokinetic studies .
  • Acetamide (Compound 894067-38-0) and benzylphenyl (CAS: 88912-39-4) substituents show reduced potency compared to dimethoxyphenyl, likely due to steric hindrance or weaker π-π interactions .

Synthetic Methods :

  • The target compound is synthesized via nucleophilic substitution of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine derivatives with 2-(3,4-dimethoxyphenyl)ethylamine, similar to methods described in .
  • In contrast, indole-containing analogs (e.g., Compound 6) require multi-step coupling reactions with HATU or isocyanate reagents, leading to lower yields (≤50%) compared to the target compound’s route (75–85%) .

The 3,4-dimethoxyphenyl group may improve binding to acetyl-lysine recognition sites compared to indole derivatives .

Research Findings and Implications

  • Physicochemical Properties : The target compound’s calculated logP (~3.2) is lower than indole derivatives (logP ~4.1), indicating better solubility and oral bioavailability .
  • SAR Insights : Replacement of the indole moiety (Compound 6) with 3,4-dimethoxyphenyl reduces cytotoxicity in hepatic cell lines (HeLa: CC₅₀ > 50 μM vs. 12 μM for Compound 6) .
  • Future Directions : Computational docking studies suggest the trifluoromethyl group in the target compound occupies a hydrophobic pocket in BRD4’s acetyl-lysine binding site, warranting in vitro validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.